

Spectroscopic Analysis of 3-Methylglutarimide: A Technical Overview

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Compound of Interest

Compound Name: 3-Methylglutarimide

CAS No.: 25077-26-3

Cat. No.: B1221772

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For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Methylglutarimide** (also known by its IUPAC name, 4-methylpiperidine-2,6-dione). Due to a lack of publicly available, experimentally verified spectra for this specific compound in comprehensive databases, this guide will focus on the theoretical underpinnings of its spectroscopic signature. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the known effects of its constituent functional groups. This approach provides a robust framework for researchers who may be synthesizing or identifying this compound.

Molecular Structure and Its Spectroscopic Implications

To understand the spectroscopic data of **3-Methylglutarimide**, it is essential to first consider its molecular structure. The molecule consists of a six-membered piperidine-2,6-dione ring, which is a cyclic imide, with a methyl group substituted at the 4-position.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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